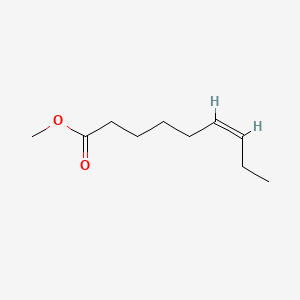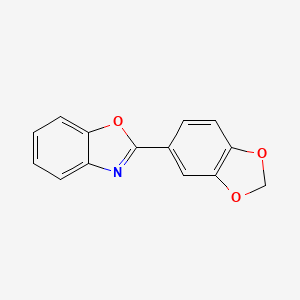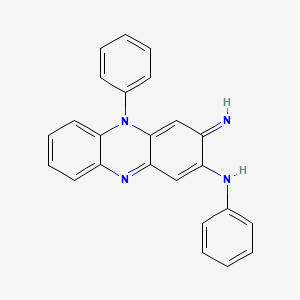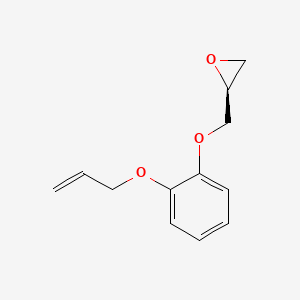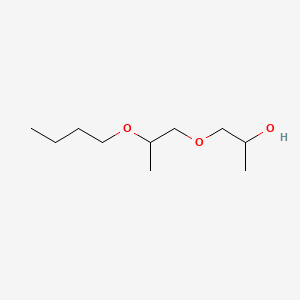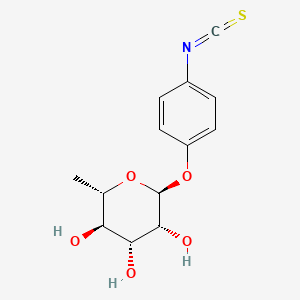
Fumasol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fumasol is a chemical compound primarily used as a soil fumigant. It is known for its effectiveness in controlling soil-borne pests and pathogens, making it a valuable tool in agriculture. The active ingredient in this compound is metam sodium, which decomposes in the soil to produce methyl isothiocyanate, a potent biocide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of metam sodium involves the reaction of carbon disulfide with methylamine, followed by oxidation. The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Aqueous medium.
Catalysts: Often, no catalyst is required, but sometimes mild bases are used to facilitate the reaction.
Industrial Production Methods
Industrial production of metam sodium follows a similar synthetic route but on a larger scale. The process involves:
Reactors: Large-scale reactors with temperature control.
Purification: The product is purified through distillation or crystallization.
Packaging: The final product is packaged in liquid form for ease of application.
Analyse Des Réactions Chimiques
Types of Reactions
Fumasol undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, metam sodium hydrolyzes to form methyl isothiocyanate.
Oxidation: Metam sodium can be oxidized to form various sulfur-containing compounds.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction occurs at ambient temperatures.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or alcohols can react with metam sodium under mild conditions.
Major Products
Methyl isothiocyanate: The primary product of hydrolysis.
Sulfur-containing compounds: Products of oxidation reactions.
Substituted derivatives: Products of substitution reactions.
Applications De Recherche Scientifique
Fumasol has a wide range of applications in scientific research, including:
Agriculture: Used as a soil fumigant to control pests and pathogens.
Biology: Studied for its effects on soil microbiota and plant health.
Medicine: Investigated for potential antimicrobial properties.
Industry: Used in the synthesis of other chemicals and as a biocide in various industrial processes.
Mécanisme D'action
The mechanism of action of Fumasol involves the release of methyl isothiocyanate upon hydrolysis. Methyl isothiocyanate is a potent biocide that disrupts cellular processes in pests and pathogens. It targets proteins and enzymes, leading to cell death. The pathways involved include:
Protein denaturation: Methyl isothiocyanate reacts with thiol groups in proteins, leading to their denaturation.
Enzyme inhibition: It inhibits key enzymes involved in cellular metabolism.
Comparaison Avec Des Composés Similaires
Fumasol is often compared with other soil fumigants such as:
Methyl bromide: A highly effective fumigant but with significant environmental and health concerns.
Chloropicrin: Another soil fumigant with a broader spectrum of activity but more toxic.
Telone (1,3-dichloropropene): Effective against nematodes but less effective against fungi and bacteria.
This compound is unique in its relatively lower toxicity and environmental impact compared to methyl bromide and chloropicrin, making it a preferred choice in many agricultural applications.
Conclusion
This compound, with its active ingredient metam sodium, is a versatile and effective soil fumigant. Its synthesis, chemical reactions, and applications make it a valuable compound in agriculture, biology, medicine, and industry. Its mechanism of action and comparison with similar compounds highlight its unique properties and advantages.
Propriétés
Numéro CAS |
34490-93-2 |
|---|---|
Formule moléculaire |
C17H13NaO5 |
Poids moléculaire |
320.27 g/mol |
Nom IUPAC |
sodium;3-[1-(furan-2-yl)-3-oxobutyl]-2-oxochromen-4-olate |
InChI |
InChI=1S/C17H14O5.Na/c1-10(18)9-12(13-7-4-8-21-13)15-16(19)11-5-2-3-6-14(11)22-17(15)20;/h2-8,12,19H,9H2,1H3;/q;+1/p-1 |
Clé InChI |
SVFRZMWUJFQZQP-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)CC(C1=CC=CO1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
Numéros CAS associés |
117-52-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


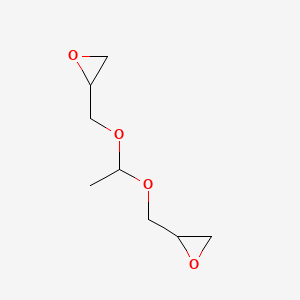

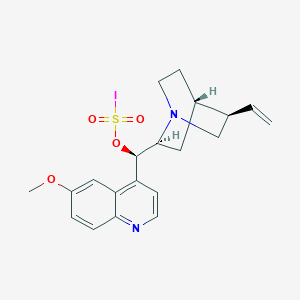


![[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)
![Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-](/img/structure/B13817190.png)
